Cas no 101080-03-9 (1-Chloro-4-methoxy-2-methyl-5-nitro-benzene)

1-Chloro-4-methoxy-2-methyl-5-nitro-benzene is a versatile aromatic compound with distinct nitro and chloro substituents. Its unique structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis. The presence of the nitro and chloro groups offers excellent reactivity, facilitating the synthesis of complex molecules with desired functionalities. This compound is suitable for research and development applications in pharmaceuticals, agrochemicals, and materials science.
1-Chloro-4-methoxy-2-methyl-5-nitro-benzene structure
101080-03-9 structure
Product name:1-Chloro-4-methoxy-2-methyl-5-nitro-benzene
CAS No:101080-03-9
MF:C8H8ClNO3
MW:201.607021331787
MDL:MFCD01861454
CID:1127981
PubChem ID:15864566

1-Chloro-4-methoxy-2-methyl-5-nitro-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-4-methoxy-2-methyl-5-nitrobenzene
    • ACMC-20m44y
    • Benzene, 1-chloro-4-methoxy-2-methyl-5-nitro-
    • 4-Chlor-5-methyl-2-nitro-anisol
    • CTK0D9787
    • 4-chloro-5-methyl-2-nitro-anisole
    • SureCN359390
    • 5-Chloro-2-methoxy-4-methyl-1-nitrobenzene
    • 4-Chloro-5-methyl-2-nitroanisole
    • 1-Chloro-4-Methoxy-2-Methyl-5-nitro-benzene
    • SCHEMBL359390
    • NYKGERLHQSWZHA-UHFFFAOYSA-N
    • AKOS022795794
    • 5-Chloro-2-methoxy-4-methylnitrobenzene
    • SY335667
    • DB-301371
    • SB30098
    • 1-chloro 4-methoxy-2-methyl-5-nitrobenzene
    • DTXSID70578963
    • AS-37369
    • EN300-215074
    • 101080-03-9
    • CS-0077526
    • MFCD01861454
    • 1-Chloro-4-methoxy-2-methyl-5-nitro-benzene
    • MDL: MFCD01861454
    • Inchi: InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3
    • InChI Key: NYKGERLHQSWZHA-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 201.0192708g/mol
  • Monoisotopic Mass: 201.0192708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.313±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 121-122 ºC
  • Solubility: Very slightly soluble (0.12 g/l) (25 º C),

1-Chloro-4-methoxy-2-methyl-5-nitro-benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB513771-5 g
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
101080-03-9
5g
€1,052.50 2023-04-18
eNovation Chemicals LLC
Y1127604-1g
1-Chloro-4-methoxy-2-methyl-5-nitro-benzene
101080-03-9 95%
1g
$225 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0288-500mg
1-Chloro-4-methoxy-2-methyl-5-nitro-benzene
101080-03-9 96%
500mg
1212.7CNY 2021-05-08
abcr
AB513771-1 g
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
101080-03-9
1g
€372.50 2023-04-18
Alichem
A010008172-500mg
4-Chloro-5-methyl-2-nitroanisole
101080-03-9 97%
500mg
$798.70 2023-09-04
Chemenu
CM129524-1g
1-chloro-4-methoxy-2-methyl-5-nitrobenzene
101080-03-9 95%
1g
$296 2021-06-17
Apollo Scientific
OR912408-5g
5-Chloro-2-methoxy-4-methylnitrobenzene
101080-03-9 98%
5g
£580.00 2025-02-20
Chemenu
CM129524-5g
1-chloro-4-methoxy-2-methyl-5-nitrobenzene
101080-03-9 95%
5g
$830 2022-06-14
Chemenu
CM129524-5g
1-chloro-4-methoxy-2-methyl-5-nitrobenzene
101080-03-9 95%
5g
$830 2021-06-17
Enamine
EN300-215074-0.1g
1-chloro-4-methoxy-2-methyl-5-nitrobenzene
101080-03-9 95%
0.1g
$61.0 2023-09-16

1-Chloro-4-methoxy-2-methyl-5-nitro-benzene Related Literature

Additional information on 1-Chloro-4-methoxy-2-methyl-5-nitro-benzene

Introduction to 1-Chloro-4-methoxy-2-methyl-5-nitro-benzene (CAS No. 101080-03-9)

1-Chloro-4-methoxy-2-methyl-5-nitro-benzene (CAS No. 101080-03-9) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a chloro, methoxy, methyl, and nitro functional groups attached to a benzene ring. These functional groups endow the molecule with a range of chemical properties and reactivity profiles that make it a valuable intermediate in various synthetic pathways.

The molecular formula of 1-Chloro-4-methoxy-2-methyl-5-nitro-benzene is C9H9ClNO3, and its molecular weight is approximately 208.63 g/mol. The compound is typically a solid at room temperature and exhibits solubility in common organic solvents such as dichloromethane, acetone, and ethanol. Its physical and chemical properties have been extensively studied, providing a robust foundation for its application in both academic and industrial settings.

In the realm of chemical synthesis, 1-Chloro-4-methoxy-2-methyl-5-nitro-benzene serves as a key building block for the preparation of more complex molecules. Recent research has highlighted its utility in the synthesis of bioactive compounds, particularly those with potential therapeutic applications. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound as an intermediate in the synthesis of novel anti-inflammatory agents. The researchers reported that the nitro group could be selectively reduced to an amino group, which was then further functionalized to produce compounds with enhanced biological activity.

The presence of the chloro and methoxy groups in 1-Chloro-4-methoxy-2-methyl-5-nitro-benzene also makes it an attractive candidate for Suzuki coupling reactions, which are widely used in the synthesis of biologically active molecules. A recent publication in Tetrahedron Letters described a highly efficient Suzuki coupling protocol using this compound as a starting material. The protocol yielded high-purity products with excellent yields, demonstrating the compound's versatility in cross-coupling reactions.

In addition to its role in organic synthesis, 1-Chloro-4-methoxy-2-methyl-5-nitro-benzene has shown promise in materials science applications. Its unique electronic properties make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A study published in Advanced Materials explored the use of this compound as a dopant in OLEDs, resulting in improved device performance and stability.

The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Research into the environmental fate and toxicity of 1-Chloro-4-methoxy-2-methyl-5-nitro-benzene has shown that it exhibits low toxicity and degrades readily under environmental conditions. This makes it a more environmentally friendly option compared to some other chemicals used in similar applications.

In conclusion, 1-Chloro-4-methoxy-2-methyl-5-nitro-benzene (CAS No. 101080-03-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups provides a robust platform for synthetic chemistry, pharmaceutical research, and materials science applications. Ongoing research continues to uncover new uses and improvements for this compound, solidifying its position as an important player in modern chemistry.

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(CAS:101080-03-9)1-Chloro-4-methoxy-2-methyl-5-nitro-benzene
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